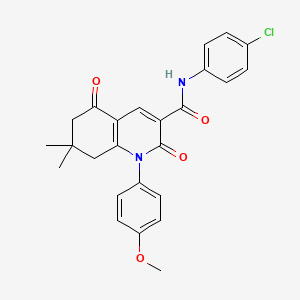![molecular formula C18H19N3O5S B11607570 3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607570.png)
3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including methoxy groups, an aldehyde group, and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzaldehyde: This can be achieved through the methylation of gallic acid followed by oxidation.
Synthesis of 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: This intermediate can be synthesized by reacting 1,2-benzisothiazole-3-one with methylhydrazine under controlled conditions.
Condensation Reaction: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3,4,5-trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone involves its interaction with specific molecular targets. The methoxy groups and the benzisothiazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzaldehyde moiety but lacks the benzisothiazole group.
1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: Contains the benzisothiazole group but lacks the trimethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-methyl-1,1-dioxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H19N3O5S/c1-21(18-13-7-5-6-8-16(13)27(22,23)20-18)19-11-12-9-14(24-2)17(26-4)15(10-12)25-3/h5-11H,1-4H3/b19-11+ |
InChI Key |
JIZLEFWLCYQGHQ-YBFXNURJSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11607506.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607507.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11607511.png)
![(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607523.png)
![2,6-Dimethylphenyl {[7-(3-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether](/img/structure/B11607533.png)
![2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11607534.png)

![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoic acid](/img/structure/B11607551.png)
![3-[(3-chloro-4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11607561.png)

![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11607567.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.11]hexadecane-3-thione](/img/structure/B11607578.png)
![methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11607585.png)

